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4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole

Catalog No.
S15911487
CAS No.
M.F
C6H5BrF3N3
M. Wt
256.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,...

Product Name

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole

IUPAC Name

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]triazole

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

InChI

InChI=1S/C6H5BrF3N3/c7-4-3-11-13(12-4)5(1-2-5)6(8,9)10/h3H,1-2H2

InChI Key

JWTXBHZCKZWBLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)(F)F)N2N=CC(=N2)Br

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole is a heterocyclic compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a bromine atom and a trifluoromethylcyclopropyl group. This unique structural configuration imparts distinctive chemical and physical properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: Although less common, the triazole ring can participate in redox reactions.
  • Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

  • Copper(I) Catalysts: Often used in the initial cycloaddition reaction.
  • Nucleophiles: Such as amines or thiols for substitution reactions.
  • Oxidizing and Reducing Agents: Employed for redox reactions involving the triazole ring.

Major Products

The major products from these reactions include:

  • Substituted Triazoles: Resulting from nucleophilic substitution.
  • Oxidized or Reduced Triazoles: Depending on specific redox conditions applied.

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole exhibits various biological activities. Its unique structure allows it to interact with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its effectiveness in pharmacological applications. Research indicates potential therapeutic effects, although specific biological assays are necessary to elucidate its full range of activity.

The synthesis of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole typically involves the following methods:

Cycloaddition Reaction

The primary method is the Huisgen cycloaddition or "click chemistry," where azides react with alkynes to form the triazole ring. This reaction usually requires copper(I) catalysts to facilitate the process.

Subsequent Substitution Reactions

Following the formation of the triazole ring, bromine and trifluoromethylcyclopropyl groups can be introduced through various substitution reactions. These methods are scalable for industrial production, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: Its unique structural properties make it useful in developing advanced materials, including polymers and coatings.
  • Biological Studies: It can act as a molecular probe to study biological processes and interactions.

The interaction studies for 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action in medicinal chemistry applications. The trifluoromethyl group may enhance interaction with lipid membranes or proteins due to increased hydrophobicity.

Similar Compounds

  • 4-bromo-2-cyclopropyl-1-(trifluoromethyl)benzene
  • 1-bromo-2-(trifluoromethoxy)benzene
  • 1-bromo-2,4,5-trifluorobenzene

Uniqueness

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole stands out due to its combination of a triazole ring and a trifluoromethylcyclopropyl group. This combination imparts distinct chemical properties such as enhanced stability and reactivity compared to similar compounds. The presence of both functional groups allows for diverse reactivity pathways that are not typically available in other related compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

254.96189 g/mol

Monoisotopic Mass

254.96189 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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